molecular formula C22H26N2O4S B4183631 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide

Cat. No.: B4183631
M. Wt: 414.5 g/mol
InChI Key: NWHXDFWRYHVISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, such as inflammation, pain, and immune response. A-438079 has been widely used as a research tool to study the role of P2X7 receptor in these processes.

Mechanism of Action

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens a pore that allows the influx of cations, such as calcium and sodium, into the cell. This influx of cations can trigger various downstream signaling pathways that lead to the release of pro-inflammatory cytokines and chemokines, cell death, and immune response. This compound blocks the activation of the P2X7 receptor by ATP, thus inhibiting these downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines and chemokines, reduces pain behavior in animal models, and modulates immune response. This compound has also been shown to have neuroprotective effects and to inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows researchers to study the specific role of this receptor in various processes. It has also been shown to have low toxicity and good pharmacokinetics in animal models. However, there are some limitations to using this compound. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to maintain a consistent concentration over time.

Future Directions

There are several future directions for research on N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide. One area of interest is the role of P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these diseases. Another area of interest is the role of P2X7 receptor in cancer. This compound has been shown to inhibit cancer cell proliferation, and further research could lead to the development of new cancer therapies. Additionally, further research could be done to improve the solubility and pharmacokinetics of this compound, which would make it a more useful research tool.

Scientific Research Applications

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-methyl-3-furamide has been used in various scientific research applications, including inflammation, pain, and immune response. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce pain behavior in animal models, and modulate immune response. This compound has also been used to study the role of P2X7 receptor in cancer, neurodegenerative diseases, and infectious diseases.

Properties

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-14-20(6-7-28-14)21(25)23-18-2-4-19(5-3-18)29(26,27)24-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,24H,8-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHXDFWRYHVISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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